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Introduction

The term "XR Bond" is not a standard nomenclature in chemical literature but serves as a

useful generalization for a class of non-covalent interactions. In this context, 'X' represents an

atom from groups 14, 15, 16, or 17 of the periodic table that acts as an electrophilic species,

and 'R' denotes the remainder of the molecular entity to which X is covalently bonded. These

interactions are directional and play a crucial role in various fields, including drug design,

crystal engineering, and materials science. This guide provides a comprehensive overview of

the nomenclature, classification, and characterization of these significant non-covalent

interactions, collectively referred to here as XR bonds.

The defining characteristic of an XR bond is the presence of a region of positive electrostatic

potential, known as a σ-hole or π-hole, on the 'X' atom. This electrophilic region interacts

favorably with a nucleophilic region (e.g., a lone pair or a π-system) in another molecule or

within the same molecule. The nomenclature for these bonds is systematically derived from the

group to which 'X' belongs.

Classification and Nomenclature of XR Bonds
XR bonds are classified based on the elemental group of the electrophilic atom 'X'. This

classification provides a systematic framework for understanding and categorizing these non-

covalent interactions. The International Union of Pure and Applied Chemistry (IUPAC) has

provided formal definitions for halogen and chalcogen bonds.[1][2][3][4][5]
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Group 17: Halogen Bonds (XB)
A halogen bond is a net attractive interaction between an electrophilic region associated with a

halogen atom (X = F, Cl, Br, I) in a molecular entity R-X and a nucleophilic region in another, or

the same, molecular entity.[2][3][6] The notation for a halogen bond is R-X···Y, where Y is the

nucleophile.[6]

Group 16: Chalcogen Bonds (ChB)
A chalcogen bond is a net attractive interaction between an electrophilic region of a chalcogen

atom (X = S, Se, Te) and a nucleophilic region on a separate or the same molecular entity.[1][4]

[5][7] The strength of the chalcogen bond generally increases with the polarizability of the

chalcogen atom (S < Se < Te).[8]

Group 15: Pnictogen Bonds (PnB)
A pnictogen bond occurs when there is a net attractive force between an electrophilic region on

a pnictogen atom (X = N, P, As, Sb) in a molecule and a nucleophilic region in another or the

same molecule.[9][10][11][12] These interactions can be formed through either a σ-hole or a π-

hole on the pnictogen atom.[11]

Group 14: Tetrel Bonds (TB)
A tetrel bond is an attractive non-covalent interaction formed when a Group 14 element (X = C,

Si, Ge) acts as an electrophilic site towards a nucleophile.[13][14][15] While less common for

carbon, tetrel bonds involving silicon and germanium are more frequently observed due to their

higher polarizability.[16]

The following diagram illustrates the classification of XR bonds based on the periodic table

group of the electrophilic atom.
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Classification by Periodic Table Group

XR Bond (General Term)

Group 17
(Halogens)

X = F, Cl, Br, I

Group 16
(Chalcogens)

X = S, Se, Te

Group 15
(Pnictogens)

X = N, P, As, Sb

Group 14
(Tetrels)

X = C, Si, Ge

Halogen Bond (XB) Chalcogen Bond (ChB) Pnictogen Bond (PnB) Tetrel Bond (TB)
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Classification of XR Bonds based on the periodic group of the electrophilic atom.

Quantitative Characterization of XR Bonds
The strength and geometry of XR bonds can be characterized by several quantitative

parameters. The interaction energy (ΔE) is a direct measure of the bond strength, while the

bond length (R(X···Y)) and angle (θ(R-X···Y)) provide geometric information. The following table

summarizes typical values for these parameters for different classes of XR bonds.

Bond Type
Electrophilic
Atom (X)

Typical
Interaction
Energy
(kcal/mol)

Typical Bond
Length (Å) vs.
Sum of van
der Waals
Radii

Typical Bond
Angle (θ)

Halogen Bond I, Br, Cl 1 - 10 Shorter ~180°

Chalcogen Bond Te, Se, S 1 - 8 Shorter ~180°

Pnictogen Bond Sb, As, P 0.5 - 7 Shorter ~180° (σ-hole)

Tetrel Bond Ge, Si, C 0.5 - 5 Shorter ~180° (σ-hole)
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Experimental and Computational Protocols for XR
Bond Analysis
The identification and characterization of XR bonds rely on a combination of experimental

techniques and computational methods.

Experimental Protocols
X-ray Crystallography: This is the primary experimental method for identifying and

characterizing XR bonds in the solid state. It provides precise information about bond

lengths and angles, allowing for the geometric characterization of the interaction.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to

detect and characterize XR bonds in solution. Changes in chemical shifts, coupling

constants, and nuclear Overhauser effects (NOEs) can provide evidence for the formation of

these interactions.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can probe the changes in

the vibrational frequencies of the interacting molecules upon the formation of an XR bond.

Microwave Spectroscopy: This technique can be used to study the geometry and energetics

of XR-bonded complexes in the gas phase.

Computational Protocols
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density

topology is a powerful tool for identifying and characterizing chemical bonds, including XR
bonds. The presence of a bond path and a bond critical point between the interacting atoms

is a key indicator of an interaction.[17]

Non-Covalent Interaction (NCI) Plot: The NCI plot is a visualization method that highlights

non-covalent interactions in real space, based on the electron density and its derivatives. It

can reveal the presence and nature of XR bonds.[18]

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a computational method that

decomposes the interaction energy into physically meaningful components, such as
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electrostatic, exchange, induction, and dispersion terms. This allows for a detailed

understanding of the nature of the forces driving the formation of the XR bond.[19]

Molecular Electrostatic Potential (MEP) Surface: Calculation of the MEP surface of the XR
bond donor molecule can identify the location and magnitude of the electrophilic σ-hole or π-

hole, providing a rationale for the directionality of the interaction.

The following diagram illustrates a general workflow for the investigation of XR bonds,

combining experimental and computational approaches.

Experimental InvestigationComputational Analysis

X-ray Crystallography

Characterize XR Bond
(Strength, Geometry, Nature)

NMR Spectroscopy IR/Raman SpectroscopyMEP Surface Calculation

QTAIM Analysis

NCI Plot
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Hypothesize XR Bond Formation

Click to download full resolution via product page

A typical workflow for the experimental and computational investigation of XR bonds.
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Conclusion
The concept of the XR bond, while not a formal nomenclature, provides a valuable framework

for understanding a diverse and important class of non-covalent interactions. The systematic

classification based on the periodic group of the electrophilic atom, combined with a suite of

experimental and computational techniques for their characterization, has significantly

advanced our understanding of these interactions. For researchers in drug development and

materials science, a thorough understanding of XR bonds is essential for the rational design of

novel molecular systems with tailored properties. The continued investigation of these

interactions promises to yield further insights into the fundamental principles of molecular

recognition and self-assembly.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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